molecular formula C12H11ClN2S B1420297 5-{[(2-Chlorophenyl)methyl]sulfanyl}pyridin-2-amine CAS No. 1095503-57-3

5-{[(2-Chlorophenyl)methyl]sulfanyl}pyridin-2-amine

Cat. No. B1420297
M. Wt: 250.75 g/mol
InChI Key: LAXBQQMJQILTHD-UHFFFAOYSA-N
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Description

“5-{[(2-Chlorophenyl)methyl]sulfanyl}pyridin-2-amine” is a chemical compound with the molecular formula C12H11ClN2S and a molecular weight of 250.75 . It is also known by the synonym "2-Pyridinamine, 5-[[(2-chlorophenyl)methyl]thio]-" .


Synthesis Analysis

The synthesis of thioxopyrimidines and their condensed analogs with an exocyclic sulfur atom, which could be related to the synthesis of “5-{[(2-Chlorophenyl)methyl]sulfanyl}pyridin-2-amine”, are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .


Molecular Structure Analysis

The molecular structure of “5-{[(2-Chlorophenyl)methyl]sulfanyl}pyridin-2-amine” is defined by its molecular formula C12H11ClN2S . The specific arrangement of these atoms in the molecule can be found in the MOL file associated with this compound .

Scientific Research Applications

Derivative Synthesis and Chemical Transformations

  • Chemical Transformations

    Derivatives of 2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine and 5,6-dihydropyridin-2(1H)-one were synthesized, involving the hydration of 5,6-dihydropyridine and subsequent chemical reactions, demonstrating the compound's versatility in organic synthesis (Nedolya et al., 2018).

  • Synthesis of Pyridine Derivatives

    A study focused on the synthesis of various pyridine derivatives, highlighting the compound's role in the development of novel chemical structures (Bradiaková et al., 2009).

Biological Activity and Applications

  • Anti-tubercular Activity

    Certain derivatives exhibited significant anti-tubercular activity, indicating the compound's potential in medicinal chemistry and drug development (Manikannan et al., 2010).

  • Cytotoxic Activity

    New sulfanyl pyrimidin-4(3H)-one derivatives were synthesized, showing cytotoxic activity against various cancer cell lines. This highlights the compound's relevance in cancer research (Stolarczyk et al., 2018).

Novel Heterocyclic Systems

  • Heterocyclic Synthesis: The compound was used in the synthesis of novel heterocyclic systems such as pyrano[4″,3″,2″:4′,5′]chromeno[2′,3′:4,5]thieno[2,3-b]pyridine, showcasing its utility in creating complex chemical structures (Bondarenko et al., 2016).

Additional Chemical Applications

  • Chemical Reactions Involving N-Methylation

    Studies involving the transformation of heterocyclic reversible monoamine oxidase-B inactivators into irreversible inactivators through N-methylation highlighted the compound's role in specific biochemical processes (Ding & Silverman, 1993).

  • Development of High Refractive Polyimides

    Research on the synthesis of high refractive polyimides containing pyridine and sulfur units emphasized the compound's potential in material science and engineering applications (Guan et al., 2017).

properties

IUPAC Name

5-[(2-chlorophenyl)methylsulfanyl]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2S/c13-11-4-2-1-3-9(11)8-16-10-5-6-12(14)15-7-10/h1-7H,8H2,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXBQQMJQILTHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=CN=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{[(2-Chlorophenyl)methyl]sulfanyl}pyridin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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